2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the dihydroisoquinoline core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the boronate ester to the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like organolithium or Grignard reagents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-one
- 2-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-3-one
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the boronate ester group allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H28BNO3 |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
InChI |
InChI=1S/C19H28BNO3/c1-13(2)17(22)21-11-10-15-14(12-21)8-7-9-16(15)20-23-18(3,4)19(5,6)24-20/h7-9,13H,10-12H2,1-6H3 |
InChI Key |
SHQPXKRPZHAGRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
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